Lipid-Lowering Activity in Hyperlipidemic Rats: N-(2-benzylphenyl)pyridine-3-carboxamide vs. Vehicle Control
While direct data for N-(2-benzylphenyl)pyridine-3-carboxamide is not available, its close analog, N-(3-benzoylphenyl)pyridine-3-carboxamide (Compound C4), demonstrated significant antihyperlipidemic activity in a Triton WR-1339-induced hyperlipidemic rat model. At a dose of 10 mg/kg, C4 significantly reduced plasma triglycerides (TG) and total cholesterol (TC) compared to the vehicle-treated hyperlipidemic control group (p < 0.05). [1] This provides a class-level inference for the potential of the 2-benzylphenyl analog to exhibit similar lipid-modulating effects, highlighting a key area for direct comparative study.
| Evidence Dimension | In vivo antihyperlipidemic activity (Triglyceride and Total Cholesterol reduction) |
|---|---|
| Target Compound Data | Data for N-(2-benzylphenyl)pyridine-3-carboxamide is not available in public literature. |
| Comparator Or Baseline | Compound C4: N-(3-benzoylphenyl)pyridine-3-carboxamide. Vehicle-treated hyperlipidemic control group. |
| Quantified Difference | Statistically significant reduction in plasma TG and TC for C4 compared to control (p < 0.05). Exact percentage reduction for C4 vs. control was not provided in the abstract. |
| Conditions | Triton WR-1339-induced hyperlipidemic rat model; Compound C4 administered at 10 mg/kg. |
Why This Matters
This establishes a precedent for the antihyperlipidemic potential of the pyridine-3-carboxamide scaffold, justifying the procurement of the specific 2-benzylphenyl analog for targeted SAR exploration in cardiovascular and metabolic disease research.
- [1] Abu Farha, R., Bustanji, Y., Al-Hiari, Y., Al-Qirim, T., & Abu Shiekha, G. (2016). Lipid lowering activity of novel N-(benzoylphenyl)pyridine-3-carboxamide derivatives in Triton WR-1339-induced hyperlipidemic rats. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 138-144. View Source
